molecular formula C14H13BN2O4S B8004302 (1-Tosyl-1H-pyrrolo[3,2-c]pyridin-3-yl)boronic acid

(1-Tosyl-1H-pyrrolo[3,2-c]pyridin-3-yl)boronic acid

Cat. No.: B8004302
M. Wt: 316.1 g/mol
InChI Key: ZKHCIGUDPKUMSJ-UHFFFAOYSA-N
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Description

(1-Tosyl-1H-pyrrolo[3,2-c]pyridin-3-yl)boronic acid is an organic compound with a boronic acid functional group attached to a pyrrolo[3,2-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Tosyl-1H-pyrrolo[3,2-c]pyridin-3-yl)boronic acid typically involves the formation of the pyrrolo[3,2-c]pyridine core followed by the introduction of the boronic acid group. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize optimized reaction conditions and catalysts to facilitate the efficient synthesis of the compound .

Chemical Reactions Analysis

Types of Reactions

(1-Tosyl-1H-pyrrolo[3,2-c]pyridin-3-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for cross-coupling reactions). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield boronic esters, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

(1-Tosyl-1H-pyrrolo[3,2-c]pyridin-3-yl)boronic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (1-Tosyl-1H-pyrrolo[3,2-c]pyridin-3-yl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with biological molecules, such as enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Tosyl-1H-pyrrolo[3,2-c]pyridin-3-yl)boronic acid is unique due to its specific structural features and the presence of the boronic acid group, which imparts distinct reactivity and biological properties. Its ability to participate in various chemical reactions and potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

[1-(4-methylphenyl)sulfonylpyrrolo[3,2-c]pyridin-3-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BN2O4S/c1-10-2-4-11(5-3-10)22(20,21)17-9-13(15(18)19)12-8-16-7-6-14(12)17/h2-9,18-19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHCIGUDPKUMSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(C2=C1C=NC=C2)S(=O)(=O)C3=CC=C(C=C3)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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